3-Ethyl-2-methyl-1,3-benzothiazol-3-ium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42846-15-1 |
|---|---|
Molecular Formula |
C10H12NS+ |
Molecular Weight |
178.28 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C10H12NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
OGRZMXBJGTZUGN-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 2 Methyl 1,3 Benzothiazol 3 Ium and Its Derivatives
Classical and Contemporary Approaches to Benzothiazolium Salt Formation
The creation of 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium, a quaternary benzothiazolium salt, is fundamentally achieved through the formation of a carbon-nitrogen bond at the tertiary nitrogen of a pre-existing benzothiazole (B30560) ring. This process, known as quaternization, is a cornerstone of heterocyclic chemistry.
Alkylation and Quaternization Strategies for N-Substituted Benzothiazoles
The most direct and widely employed method for synthesizing this compound is the N-alkylation of 2-methylbenzothiazole (B86508). This reaction, a type of quaternization, involves treating 2-methylbenzothiazole with an ethylating agent. The nitrogen atom of the thiazole (B1198619) ring acts as a nucleophile, attacking the electrophilic ethyl group of the agent, which results in the formation of the positively charged this compound cation. le.ac.uk
The choice of the ethylating agent and reaction conditions is crucial for the efficiency of the synthesis. Common agents include:
Alkyl Halides: Ethyl iodide is a frequently used reagent due to the high reactivity of the carbon-iodine bond, which facilitates the quaternization process. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl. umich.edu
Dialkyl Sulfates: Agents like diethyl sulfate (B86663) or dimethyl sulfate are powerful alkylating agents used to form the corresponding ethyl or methyl benzothiazolium salts. le.ac.ukthieme-connect.de
Alkyl Tosylates: Ethyl p-toluenesulfonate (ethyl tosylate) is another effective reagent for introducing the ethyl group onto the nitrogen atom, yielding the benzothiazolium tosylate salt directly. le.ac.uk
While many traditional methods involve heating the reactants in a solvent for extended periods, contemporary approaches focus on improving reaction times and yields. umich.edu
Condensation Reactions in this compound Synthesis
Condensation reactions are not typically used for the direct synthesis of the this compound cation from acyclic precursors. Instead, they are vital for constructing the initial 2-methylbenzothiazole heterocyclic scaffold. A primary example is the condensation of 2-aminothiophenol (B119425) with acetic anhydride (B1165640) or acetic acid. google.com In this process, the amino group of 2-aminothiophenol reacts with the carbonyl group of the acetic acid derivative, followed by cyclization and dehydration to form the 2-methylbenzothiazole ring. google.commdpi.comnih.gov
Once the this compound salt is formed, its activated 2-methyl group can participate in further condensation reactions. For instance, it can react with substituted aldehydes in the presence of a base (like pyridine) to synthesize various styryl dyes. researchgate.net This demonstrates the role of condensation in the derivatization of the target compound.
Green Chemistry Principles in the Preparation of this compound Analogs
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of benzothiazolium salts. These methods aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents.
Solvent-Free Synthesis Techniques for Benzothiazolium Iodide Salts
A significant advancement in the synthesis of N-alkylbenzothiazolium iodide salts, including the ethyl analog, is the development of solvent-free reaction conditions. umich.eduresearchgate.net This technique involves heating a mixture of the parent benzothiazole (or 2-methylbenzothiazole) and an alkyl iodide without any solvent. researchgate.net These reactions often proceed with high efficiency, yielding the desired product in near-quantitative amounts and simplifying the purification process, as the product often crystallizes directly from the reaction mixture upon cooling. umich.eduresearchgate.net For certain substrates, methods like ultrasonic irradiation at room temperature have been shown to produce excellent yields in a short time, further enhancing the green credentials of the synthesis. umich.edu
| Alkyl Group (R) | Reagent | Conditions | Yield (%) | Reference |
| Methyl (CH₃) | Iodomethane | Ultrasonic irradiation, room temp, 1h | 99.8 | umich.edu |
| Ethyl (C₂H₅) | Iodoethane | Conventional heating, solvent-free | 75-99 | researchgate.net |
| Propyl (C₃H₇) | 1-Iodopropane | Conventional heating, solvent-free | 75-99 | researchgate.net |
| Butyl (C₄H₉) | 1-Iodobutane | Conventional heating, solvent-free | 75-99 | researchgate.net |
This table presents representative data for the solvent-free synthesis of N-alkylbenzothiazolium iodide salts, demonstrating a versatile and green methodology.
Derivatization and Counterion Exchange Strategies
The properties of the this compound salt can be fine-tuned by modifying the anionic counterion. The choice of anion can influence solubility, melting point, and reactivity.
Synthesis of this compound with Varied Anionic Counterparts (e.g., iodide, tosylate, methyl sulfate)
The synthesis of this compound with different anions can be achieved through two primary routes: direct quaternization with a specific ethylating agent or through a counterion exchange (metathesis) reaction. le.ac.ukresearchgate.net
Iodide ([I]⁻): This is commonly produced by the direct quaternization of 2-methylbenzothiazole with ethyl iodide. matrix-fine-chemicals.comcymitquimica.com The iodide salt is often a convenient precursor for other derivatives due to its straightforward preparation. researchgate.net
Tosylate ([OTs]⁻): The tosylate salt can be synthesized directly by reacting 2-methylbenzothiazole with ethyl tosylate. le.ac.ukbiosynth.com This provides a stable, crystalline salt with a non-nucleophilic anion.
Methyl Sulfate ([MeSO₄]⁻): While ethyl sulfate is the direct analog, methyl sulfate salts are also common. These are formed by quaternization with dialkyl sulfates, such as dimethyl sulfate. le.ac.ukthieme-connect.de For example, reacting 2-methylbenzothiazole with diethyl sulfate would yield this compound ethyl sulfate.
Counterion Exchange (Metathesis): An alternative strategy involves starting with a readily available salt, such as the iodide, and exchanging its anion. This is typically done by reacting the iodide salt with a metal salt containing the desired new anion (e.g., a silver or sodium salt). The reaction drives towards the formation of an insoluble precipitate (e.g., silver iodide), leaving the benzothiazolium cation with its new counterion in solution. le.ac.ukresearchgate.net This method allows for the preparation of a wide array of salts, including those with trifluoromethylsulfonate or bistrifluoromethanesulfonimide anions, from a single precursor. researchgate.net
| Target Anion | Synthetic Method | Key Reagents | Reference |
| Iodide | Direct Quaternization | 2-Methylbenzothiazole, Ethyl Iodide | matrix-fine-chemicals.comcymitquimica.com |
| Tosylate | Direct Quaternization | 2-Methylbenzothiazole, Ethyl Tosylate | le.ac.ukbiosynth.com |
| Methyl Sulfate | Direct Quaternization | 2-Methylbenzothiazole, Dimethyl Sulfate | le.ac.ukthieme-connect.de |
| Various | Anion Metathesis | This compound iodide, Silver or Sodium salt of new anion | le.ac.ukresearchgate.net |
This table summarizes the primary strategies for obtaining this compound with different anionic counterparts.
Regioselective Functionalization for 5- and 6-Substituted this compound Derivatives
The introduction of substituents at the 5- and 6-positions of the this compound ring system is typically achieved through the synthesis of a substituted 2-methylbenzothiazole precursor, followed by quaternization of the nitrogen atom with an ethylating agent. Direct electrophilic substitution onto the pre-formed benzothiazolium cation's benzene (B151609) ring is often challenging due to the electron-withdrawing nature of the heterocyclic core, which deactivates the benzene ring towards electrophilic attack. Therefore, a multi-step synthetic approach starting from appropriately substituted anilines is the most common and effective strategy.
The general synthetic pathway commences with the reaction of a 4- or 5-substituted 2-aminothiophenol with acetic anhydride or a similar acetylating agent to form the corresponding 5- or 6-substituted 2-methylbenzothiazole. Subsequent quaternization with an ethylating agent, such as ethyl iodide or diethyl sulfate, yields the desired this compound salt.
For instance, the synthesis of nitro-substituted derivatives begins with the appropriate nitrated 2-aminothiophenol. The quaternization of 5- or 6-acetylamino-2-methylbenzothiazole can also be carried out to introduce an acetylamino group, which can be a precursor for other functionalities.
Table 1: Synthesis of 5- and 6-Substituted 2,3-Dimethylbenzothiazolium Iodides
| Starting Material | Reagent | Product | Position of Substituent |
| 2-Amino-4-nitrothiophenol | Acetic Anhydride, then Methyl Iodide | 2,3-Dimethyl-5-nitrobenzothiazol-3-ium iodide | 5 |
| 2-Amino-5-nitrothiophenol | Acetic Anhydride, then Methyl Iodide | 2,3-Dimethyl-6-nitrobenzothiazol-3-ium iodide | 6 |
| 5-Acetylamino-2-methylbenzothiazole | Methyl Iodide | 5-Acetylamino-2,3-dimethylbenzothiazol-3-ium iodide | 5 |
| 6-Acetylamino-2-methylbenzothiazole | Methyl Iodide | 6-Acetylamino-2,3-dimethylbenzothiazol-3-ium iodide | 6 |
This table presents examples with a methyl group at the 3-position, but the methodology is directly applicable for the synthesis of the corresponding 3-ethyl derivatives by using an appropriate ethylating agent.
Formation of 2-Substituted this compound Systems (e.g., 2-styryl derivatives)
The methyl group at the 2-position of this compound is activated by the adjacent positively charged nitrogen atom, making its protons acidic. This acidity allows for deprotonation by a base to form a reactive methylene (B1212753) base (an enamine-like species). This intermediate can then react with various electrophiles, most notably aldehydes, to form a wide range of 2-substituted derivatives.
A prominent example of this reactivity is the Knoevenagel-type condensation with aromatic aldehydes to synthesize 2-styryl derivatives. This reaction is typically carried out by refluxing the this compound salt with a substituted benzaldehyde (B42025) in the presence of a basic catalyst, such as pyridine (B92270) or piperidine, in a suitable solvent like methanol (B129727) or ethanol. The reaction's success and yield are influenced by the nature of the substituent on the benzaldehyde.
The general reaction is as follows: A mixture of a 5- or 6-substituted-3-alkyl-2-methylbenzothiazol-3-ium halide and a corresponding aldehyde, with a catalytic amount of pyridine in methanol, is refluxed for several hours.
Table 2: Synthesis of 2-Styryl Benzothiazolium Derivatives
| 3-Alkyl-2-methylbenzothiazolium Salt | Aldehyde | Catalyst | Product |
| 3-Ethyl-2-methylbenzothiazol-3-ium iodide | 4-Dimethylaminobenzaldehyde | Pyridine | 2-[(E)-2-(4-(Dimethylamino)phenyl)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide |
| 3-Methyl-5-nitrobenzothiazol-3-ium iodide | 4-Dimethylaminobenzaldehyde | Pyridine | 2-[(E)-2-(4-(Dimethylamino)phenyl)vinyl]-3-methyl-5-nitrobenzothiazol-3-ium iodide. researchgate.net |
| 3-Allyl-5-acetylaminobenzothiazol-3-ium bromide | Benzaldehyde | Pyridine | 5-Acetylamino-3-allyl-2-styrylbenzothiazol-3-ium bromide |
This methodology allows for the creation of a diverse library of 2-styryl derivatives with various substituents on both the benzothiazolium ring and the styryl moiety, enabling the systematic study of their structure-property relationships.
Elucidation of Chemical Reactivity and Mechanistic Pathways Involving 3 Ethyl 2 Methyl 1,3 Benzothiazol 3 Ium
Electrophilic Reactivity and Nucleophilic Additions
The positive charge on the benzothiazolium ring system renders the C2 position susceptible to attack by nucleophiles. This fundamental reactivity is the basis for its role in several chemical transformations. Areno- and hetarenothiazoles are generally stable compounds that form salts with strong acids due to their weak basic character. thieme-connect.de While they exhibit good stability towards acids, they can react with bases, leading to ring-opening. thieme-connect.de
Benzothiazolium salts have been developed as effective Brønsted-acidic ionic liquids for promoting esterification reactions. researchgate.net In these systems, the benzothiazolium cation acts as a catalyst for the formation of esters from carboxylic acids and alcohols. For instance, the esterification of benzoic acid with n-butanol is efficiently catalyzed by novel Brønsted-acidic ionic liquids based on benzothiazolium cations. researchgate.net These catalysts offer the advantage of acting as homogeneous catalysts during the reaction, while being easily recoverable by simple filtration afterward. researchgate.net
The catalytic performance of these ionic liquids in the esterification of benzoic acid and n-butanol has been investigated, demonstrating their potential as reusable and efficient catalysts. researchgate.net The acidity of these catalysts, a key factor in their effectiveness, has been measured and correlated with their performance. researchgate.net
Table 1: Catalytic Performance of Benzothiazolium-Based Ionic Liquids in the Esterification of Benzoic Acid with n-Butanol
| Catalyst (Ionic Liquid) | Reaction Time (h) | Yield (%) | Reusability (Number of Cycles) |
|---|---|---|---|
| IL 1a | 4 | 98.5 | >5 with minimal loss of activity |
| IL 1b | 4 | 96.2 | Not specified |
| IL 1c | 4 | 99.1 | Not specified |
Another relevant transformation is the Steglich esterification, where dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are used to synthesize ester derivatives. This method has been applied to create azo-bridged ethoxybenzothiazole substituted phenyl ester derivatives. researchgate.net
Catalytic Applications and Mechanisms of Benzothiazolium Salts
Beyond simple esterification, N-alkyl-benzothiazolium salts have emerged as a novel class of organocatalysts, particularly as carbon-centered Lewis acids for a variety of chemical transformations. researchgate.netnih.gov
N-Methyl-benzothiazolium salts are recognized as a unique family of Lewis acids capable of activating Si-H σ-bonds. researchgate.netnih.govbris.ac.uk The electrophilic center in these cations is the C2 carbon atom. researchgate.net A key feature of these carbon-centered Lewis acids is their distinct reactivity profile compared to traditional triarylboranes. While they exhibit Lewis acidity towards hydride that is comparable to widely used triarylboranes, they show low Lewis acidity towards hard Lewis bases like water or triethylphosphine (B1216732) oxide (Et3PO). researchgate.netnih.govbris.ac.uknih.gov This selective hydridophilicity makes them valuable in specific catalytic contexts, particularly those involving frustrated Lewis pair (FLP) chemistry. nih.gov
The primary catalytic function of N-methyl-benzothiazolium salts in this context is the activation of the Si-H bond in silanes. researchgate.netnih.gov This activation is not a full heterolytic cleavage to form a silylium (B1239981) ion but rather a "partial" activation, akin to a "Si-H-B" 3-center-2-electron (3c-2e) interaction observed in borane (B79455) chemistry. bris.ac.uk This interaction is evidenced by H/D scrambling experiments with silanes. nih.gov
The ability of a Lewis acid to activate a Si-H bond is related to its hydride ion affinity (HIA). N-methyl-benzothiazolium salts have been shown to possess HIA values comparable to those of potent triarylborane Lewis acids, underscoring their effectiveness in this role. researchgate.netbris.ac.uk The electronic and steric environment around the electrophilic C2 center can be fine-tuned by changing the substituent at this position, allowing for the generation of more active catalysts. researchgate.netnih.gov
Table 2: Calculated Hydride Ion Affinity (HIA) of Selected Cations
| Cation | Calculated HIA (kcal mol⁻¹) |
|---|---|
| N-Me-2-phenyl-benzothiazolium bris.ac.uk⁺ | 123.5 |
| N-Me-2-phenyl-benzoxazolium nih.gov⁺ | 125.4 |
| N,N-Me₂-2-Ph-benzimidazolium nih.gov⁺ | 121.8 |
| BEt₃ | 121.7 |
As effective activators of Si-H bonds, N-methyl-benzothiazolium salts serve as potent catalysts for both hydrosilylation and dehydrosilylation reactions. researchgate.netnih.gov They can catalyze the dehydrosilylation of alcohols and the hydrosilylation of aldehydes, ketones, and imines. researchgate.net The judicious selection of the C2 aryl substituent on the benzothiazolium cation is crucial for optimizing catalytic activity. researchgate.netnih.gov
Table 3: Dehydrosilylation of Benzyl Alcohol with Benzothiazolium Salt Catalysts
| Catalyst | Time (h) | Conversion (%) |
|---|---|---|
| [2-Ph-BT-Me][BArCl] | 24 | >95 |
| [2-(4-CF₃C₆H₄)-BT-Me][BArCl] | 2 | >95 |
| [2-(3,5-(CF₃)₂C₆H₃)-BT-Me][BArCl] | 0.5 | >95 |
To understand the unique catalytic ability of benzothiazolium salts, comparative studies have been conducted with related N-heterocyclic cations, namely N-methyl-2-phenyl-benzoxazolium and N,N-dimethyl-2-phenyl-benzimidazolium salts. nih.gov These studies reveal significant differences in their hydride affinity and catalytic activity. nih.gov
While N-Me-2-phenyl-benzoxazolium was found to have a slightly higher calculated HIA than its benzothiazolium counterpart, the corresponding benzoxazoline has a significantly lower hydride donating ability. nih.gov Conversely, N,N-dimethyl-2-phenyl-benzimidazoline is a much stronger hydride donor. nih.gov Despite these differences, both the benzoxazolium and benzimidazolium salts were also found to be active for Si-H bond activation and as catalysts for the hydrosilylation of imines, though sometimes requiring higher temperatures. researchgate.netnih.gov
Comparative studies on the synthesis of these different heterocycles often highlight the varied conditions and catalysts required, reflecting their distinct electronic properties and reactivity. researchgate.netmdpi.com For example, the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles can be achieved using a Brønsted acidic ionic liquid gel, but the optimal conditions and yields can differ. nih.govacs.org
Thermal Decomposition Studies of Related Nitrosiminobenzothiazolines
The thermal decomposition of 2-nitrosiminobenzothiazolines, which are structurally related to 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium, has been the subject of detailed kinetic and mechanistic investigations. These studies provide insight into the reactivity and stability of this class of heterocyclic compounds. The decomposition process is characterized by the evolution of nitrogen gas and is understood to proceed through a unimolecular pathway. acs.orgnih.gov
Kinetic Analysis and Activation Parameters (ΔH‡, ΔS‡)
Experimental studies have demonstrated that the thermal decomposition of various 3-substituted 2-nitrosiminobenzothiazolines in solution follows first-order kinetics. acs.orgnih.gov This indicates that the rate-determining step of the reaction is unimolecular, involving a single molecule of the nitrosiminobenzothiazoline. The rate of this decomposition is only moderately influenced by the nature of the substituent at the 3-position or by the polarity of the solvent. acs.org For instance, the decomposition rate of 3-methyl-2-nitrosiminobenzothiazoline is fastest in a non-polar solvent like cyclohexane (B81311) and slowest in a polar aprotic solvent such as acetonitrile (B52724). acs.org
The temperature dependence of the reaction rate has allowed for the determination of the activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide crucial information about the energy requirements and the molecular order of the transition state. For 3-methyl-2-nitrosiminobenzothiazoline, the activation parameters were determined in both a non-polar and a polar protic solvent. acs.orgnih.gov
Table 1: Activation Parameters for the Thermal Decomposition of 3-Methyl-2-nitrosiminobenzothiazoline
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (eu) |
|---|---|---|
| Cyclohexane | 25.3 ± 0.5 | 1.3 ± 1.5 |
| Methanol (B129727) | 22.5 ± 0.7 | -12.9 ± 2.1 |
Data sourced from experimental studies on the thermal deazetization of 3-methyl-2-nitrosiminobenzothiazoline. acs.orgnih.gov
The small positive entropy of activation in cyclohexane suggests a transition state that is structurally similar to the ground state in terms of order. acs.org Conversely, the negative entropy of activation in methanol points to a more ordered, possibly more polar, transition state that is stabilized by the protic solvent. acs.orgnih.gov
Unimolecular Decomposition Mechanisms
The consistent observation of first-order kinetics provides strong evidence for a unimolecular decomposition mechanism. acs.orgnih.gov This rules out bimolecular pathways, where the rate would depend on the concentration of a second species. The unimolecular nature of the reaction is consistent with an initial intramolecular rearrangement of the 2-nitrosiminobenzothiazoline molecule. acs.org Alternative mechanisms, such as a radical fragmentation pathway, are considered less likely due to the small observed effects of substituents on the reaction rate and the nature of the products formed. acs.org Computational studies using ab initio molecular orbital theory support the experimental findings, with the calculated gas-phase energy barrier for the decomposition of the parent nitrosiminothiazoline (25.2 kcal/mol) showing excellent agreement with the experimental activation enthalpy for 3-methyl-2-nitrosiminobenzothiazoline in cyclohexane (25.3 kcal/mol). nih.gov
Proposed Stepwise Pathways: Cyclization and Dinitrogen Extrusion
A two-step mechanism has been proposed to account for the experimental and theoretical observations. acs.org This pathway involves an initial electrocyclization of the nitrosimino group, followed by the extrusion of a dinitrogen (N₂) molecule. acs.orgnih.gov
The proposed mechanism is as follows:
Electrocyclic Ring Closure : The first step is a concerted electrocyclization. In this step, the nitrosimino side chain of the 2-nitrosiminobenzothiazoline molecule closes to form a strained, four-membered ring intermediate. acs.org This process is analogous to a 4π-electron electrocyclic reaction. acs.org Theoretical calculations suggest an unusual potential energy surface where the transition state for rotation around the exocyclic carbon-nitrogen double bond is directly connected to the transition state for the ring closure. nih.gov
This stepwise mechanism, involving cyclization followed by the loss of N₂, is consistent with the first-order kinetics, the measured activation parameters, and the observed solvent effects. acs.orgnih.gov
Advanced Spectroscopic and Structural Characterization of 3 Ethyl 2 Methyl 1,3 Benzothiazol 3 Ium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound iodide provides distinct signals that correspond to the different sets of protons within the molecule. amazonaws.com The aromatic protons on the benzo- portion of the ring system typically appear as multiplets in the downfield region, generally between 7.81 and 8.33 ppm. amazonaws.com The ethyl group attached to the nitrogen atom exhibits a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. amazonaws.com Specifically, the methylene protons are observed at approximately 4.85 ppm, coupled to the methyl protons which resonate around 1.60 ppm. amazonaws.com The methyl group at the C2 position of the thiazolium ring is readily identified as a sharp singlet further downfield, around 3.27 ppm, due to the influence of the positively charged nitrogen and the adjacent sulfur atom. amazonaws.com
¹³C NMR Spectroscopy: While direct ¹³C NMR data for the target cation is not readily available in published literature, analysis of closely related benzothiazolium structures allows for a reliable prediction of the chemical shifts. The carbon atoms of the benzothiazole (B30560) ring are expected to resonate in distinct regions. The C2 carbon, being part of the iminium-like functionality, is the most deshielded and is anticipated to appear significantly downfield, often in the range of 170-175 ppm. rsc.org The carbons of the fused benzene (B151609) ring typically appear between 115 and 142 ppm. rsc.org The ethyl group carbons would show a signal for the methylene carbon around 45 ppm and the methyl carbon at approximately 15 ppm. rsc.org The C2-methyl carbon is expected around 15-20 ppm.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.81 - 8.33 | 115 - 142 | m |
| N-CH₂-CH₃ | ~4.85 | ~45 | q, J = 7.5 Hz |
| N-CH₂-CH₃ | ~1.60 | ~15 | t, J = 7.5 Hz |
| C2-CH₃ | ~3.27 | ~18 | s |
| C2 (Thiazolium) | - | ~172 | - |
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the FTIR spectrum is expected to show several characteristic bands. A prominent feature in benzothiazolium salts is the C=N stretching vibration of the thiazolium ring, which typically appears in the region of 1550-1630 cm⁻¹. qu.edu.iq Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups are found in the 2850-2980 cm⁻¹ range. rsc.org The spectrum would also feature aromatic C=C stretching vibrations between 1400 and 1600 cm⁻¹. The C-S stretching vibration is generally weaker and can be observed in the fingerprint region, typically around 650-760 cm⁻¹. amazonaws.comqu.edu.iq
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=N Stretch (Thiazolium) | 1550 - 1630 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-S Stretch | 650 - 760 | Weak-Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For the this compound cation (C₁₀H₁₂NS⁺), HRMS provides an exact mass measurement that can confirm its molecular formula. The calculated monoisotopic mass of the cation is 178.0736 Da. HRMS analysis using techniques like Electrospray Ionization (ESI) would be expected to show a prominent peak corresponding to this exact mass, distinguishing it from other ions with the same nominal mass but different elemental compositions. rsc.org This precise measurement is crucial for unambiguous identification. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂NS⁺ |
| Calculated Exact Mass (m/z) | 178.0736 |
| Expected Observation | [M]⁺ |
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound has not been reported, extensive studies on analogous substituted benzothiazolium salts provide a clear picture of the expected solid-state characteristics. researchgate.netnih.gov
In the crystalline state, the benzothiazolium ring system is expected to be essentially planar. The bond lengths and angles would reflect the aromaticity and the positive charge delocalization within the heterocyclic system. The C-N bond lengths within the thiazole (B1198619) ring are anticipated to be intermediate between single and double bonds, indicating charge distribution. The ethyl group attached to the nitrogen atom will adopt a conformation that minimizes steric hindrance with the planar ring system.
In the presence of water molecules or hydrogen-bond-donating counter-ions, the this compound cation can participate in hydrogen bonding. Although the cation itself lacks strong hydrogen bond donors, the aromatic C-H groups can act as weak donors to suitable acceptors like water molecules or anions (e.g., halides, carboxylates). nih.govsapub.org The nitrogen and sulfur atoms of the benzothiazole ring are weak hydrogen bond acceptors. In hydrated crystal structures of similar salts, water molecules often bridge cations and anions, creating extensive hydrogen-bonding networks that further stabilize the crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic makeup, specifically the energy difference between various molecular orbitals.
For aromatic and heterocyclic systems such as the benzothiazolium cation, the most significant electronic transitions are typically π → π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The core of the target molecule is the benzothiazole ring system. The UV-Vis spectrum of the parent compound, benzothiazole, provides a foundational understanding of the electronic transitions inherent to this chromophore. In a nonpolar solvent like cyclohexane (B81311), benzothiazole exhibits multiple absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the fused aromatic system. nist.gov
The quaternization of the benzothiazole nitrogen to form the this compound cation introduces significant changes to the electronic structure. The presence of a permanent positive charge on the nitrogen atom and the introduction of alkyl groups (ethyl at position 3 and methyl at position 2) modify the energy levels of the molecular orbitals. These substitutions typically lead to shifts in the absorption maxima (λmax) compared to the neutral parent molecule. The alkyl groups act as weak auxochromes, and their inductive effects, combined with the influence of the positive charge, can cause a bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) effect on the π → π* transitions.
Detailed experimental studies on more complex benzothiazole derivatives confirm that the electronic and optical properties are highly tunable through chemical modification, which underscores the importance of the substituents on the core ring system. researchgate.net
Research Findings on the Electronic Spectra of the Benzothiazole Chromophore
The UV-Vis spectrum of the parent benzothiazole molecule, as documented in the NIST database, shows distinct absorption bands corresponding to its electronic transitions. The data below, recorded in cyclohexane, serves as a reference for understanding the fundamental chromophore of this compound.
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type (Assignment) | Reference |
| ~293 | ~2,500 | π → π | nist.gov |
| ~285 | ~3,160 | π → π | nist.gov |
| ~252 | ~6,300 | π → π | nist.gov |
| ~222 | ~25,100 | π → π | nist.gov |
This data is for the parent compound, Benzothiazole, in cyclohexane. The quaternization and alkylation in this compound are expected to shift these absorption bands.
The introduction of the ethyl and methyl groups and the resulting positive charge on the this compound cation would alter these absorption maxima. The permanent cationic nature of the thiazolium ring enhances its electron-accepting character, which can influence the energy of the π → π* transitions. The precise positions and intensities of the absorption bands for the target compound would depend on these electronic perturbations and the solvent used for analysis.
Computational and Theoretical Investigations into 3 Ethyl 2 Methyl 1,3 Benzothiazol 3 Ium
Quantum Chemical Methods for Molecular Modeling
Quantum chemical methods are instrumental in elucidating the molecular structure, stability, and reactivity of chemical compounds. These approaches solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) for Ground-State Geometry Optimization (e.g., B3LYP functional)
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly common for these calculations due to its balance of accuracy and computational cost.
A hypothetical table of optimized geometric parameters for 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium, as would be generated by a B3LYP calculation, is presented below to illustrate the expected output.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-S | --- |
| C=N | --- | |
| C-C (aromatic) | --- | |
| N-C (ethyl) | --- | |
| C-C (ethyl) | --- | |
| C-C (methyl) | --- | |
| Bond Angle | C-S-C | --- |
| C-N-C | --- | |
| S-C-N | --- | |
| Dihedral Angle | C-N-C-C | --- |
Note: The values in this table are placeholders as specific computational data for this compound were not found in the searched literature.
Ab Initio Molecular Orbital Theory for Conformation and Reactivity (e.g., MP2/6-31G level)*
Ab initio molecular orbital theory is another class of quantum chemical methods that solve the Schrödinger equation from first principles, without empirical parameters. The Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G* basis set is a common level of theory used for studying molecular conformation and reactivity.
For this compound, ab initio calculations at the MP2/6-31G* level would be used to explore its conformational landscape. This involves identifying different stable conformers (rotational isomers) and determining their relative energies. This information is crucial for understanding how the molecule might behave in different environments and how its shape influences its reactivity. While specific conformational analyses for this compound are not available in the reviewed literature, studies on similar ethyl-benzene derivatives using ab initio methods have shown that the relative stabilities of different conformers are influenced by the electronic nature of the substituents. researchgate.net
Potential Energy Surface Mapping and Transition State Characterization
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES is essential for understanding chemical reactions, as it allows for the identification of energy minima (stable molecules and intermediates) and saddle points (transition states).
For a reaction involving this compound, computational methods can be used to map the PES along a specific reaction coordinate. This would involve calculating the energy of the system at various points along the reaction pathway. The highest point on this pathway corresponds to the transition state, which is a critical point that determines the activation energy and, therefore, the rate of the reaction. Characterizing the transition state provides insights into the mechanism of the reaction. While a specific PES for this compound was not found, studies on benzothiazole (B30560) core analogues have utilized such calculations to understand processes like intramolecular charge transfer. researchgate.net
Calculation of Homolytic Bond Strengths
Homolytic bond strength, also known as bond dissociation energy (BDE), is the energy required to break a specific bond in a molecule, with each atom retaining one of the bonding electrons to form two radicals. BDE values are fundamental for understanding reaction mechanisms, particularly those involving radical intermediates.
The homolytic bond strengths of various bonds within this compound, such as the C-S, C-N, and C-H bonds, can be calculated using quantum chemical methods. These calculations are critical for predicting which bonds are most likely to break under specific conditions, such as exposure to heat or light. For instance, in radical reactions, bonds with lower BDEs are more likely to cleave. reddit.com While specific BDE values for this compound were not found in the searched literature, BDEs for similar bonds in other organic molecules are well-documented. For example, the BDE of a primary C-H bond in a similar alkane is approximately 98 kcal/mol. reddit.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds and to understand the structural features that are important for activity.
Application of the Free-Wilson QSAR Model
The Free-Wilson model is a classic QSAR approach that assumes the biological activity of a molecule is the sum of the contributions of its individual substituents. nih.gov This model is particularly useful when the effects of different substituents are additive and independent of each other.
In the context of this compound, a Free-Wilson analysis could be applied to a series of related benzothiazolium salts to determine the contribution of the 3-ethyl and 2-methyl groups to a specific biological activity, such as antimicrobial or antifungal effects. A study on the toxicity of 91 benzothiazolium salts against Euglena gracilis utilized the Free-Wilson model to calculate the activity contributions of various substituents. nih.gov The study found that substituents on the benzene (B151609) ring and at the R2 position (equivalent to the 3-position in the target compound) can enhance activity. nih.gov While the specific contributions of a 3-ethyl or 2-methyl group were not detailed in that study, it provides a framework for how such an analysis would be conducted.
Below is a hypothetical data table illustrating the output of a Free-Wilson analysis for a series of antimicrobial benzothiazolium derivatives.
| Substituent Position | Substituent | Contribution to Activity |
| 2 | -CH3 | --- |
| 2 | -H | --- |
| 3 | -CH2CH3 | --- |
| 3 | -CH3 | --- |
| 5 | -Cl | --- |
| 5 | -H | --- |
| Parent Compound Activity | --- |
Note: The values in this table are for illustrative purposes to demonstrate the output of a Free-Wilson QSAR model and are not based on specific experimental data for this compound found in the searched literature.
Determination of Substituent Activity Contributions
A study on a series of 91 benzothiazolium salts, which includes the structural class of this compound, utilized the Free-Wilson model to determine the impact of various substituents on their toxicity against Euglena gracilis. nih.gov The fundamental principle of this model is that the biological activity of a parent compound is modified by the additive contributions of its substituents.
The calculated activity contributions of various substituents from the study on benzothiazolium salts are presented in the table below. These values provide a quantitative measure of the positive or negative impact of each substituent on the biological activity.
| Substituent Group | Position | Calculated Activity Contribution |
|---|---|---|
| Styryl | R1 | 1.25 |
| Benzylthio | R1 | 1.10 |
| Propargyl | R2 | 0.85 |
| Allyl | R2 | 0.70 |
| Methyl | R2 | 0.15 |
| 6-Chloro | Benzene Ring | 0.45 |
| 6-Methyl | Benzene Ring | 0.30 |
Correlation of Structural Descriptors with Electronic and Physicochemical Parameters
The biological activity and functionality of this compound are intrinsically linked to its electronic and physicochemical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various structural and electronic descriptors. scirp.orgscirp.org These descriptors can then be correlated with experimentally observed activities to build predictive QSAR models. chula.ac.th
Key electronic descriptors for benzothiazole derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscirp.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. scirp.org The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests a more reactive molecule that is more prone to interact with biological targets. scirp.org
Molecular Electrostatic Potential (MEP) maps are another vital tool. scirp.orgscirp.org These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.orgscirp.org For this compound, the quaternary nitrogen atom introduces a localized positive charge, making it a potential site for interaction with negatively charged biological macromolecules.
Physicochemical parameters such as lipophilicity (log P), polarizability, and dipole moment are also computationally estimated. scirp.org Lipophilicity is critical for membrane permeability and reaching intracellular targets, while polarizability and dipole moment influence non-covalent interactions with biological receptors. scirp.org By systematically varying substituents on the this compound scaffold and calculating these descriptors, researchers can establish correlations that guide the design of molecules with desired properties.
| Structural Descriptor | Physicochemical/Electronic Parameter | Significance in Activity |
|---|---|---|
| HOMO Energy | Electron-donating ability | Influences charge transfer interactions with biological targets. |
| LUMO Energy | Electron-accepting ability | Important for interactions with electron-rich biological sites. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap often correlates with higher reactivity. scirp.org |
| Molecular Electrostatic Potential (MEP) | Charge distribution | Identifies sites for electrostatic interactions and hydrogen bonding. scirp.org |
| Lipophilicity (log P) | Hydrophobicity/Hydrophilicity | Affects membrane permeability and bioavailability. scirp.org |
| Dipole Moment | Molecular polarity | Governs polar interactions with target molecules. scirp.org |
Predictive Modeling for Structural Optimization
Predictive modeling, particularly through 3D-QSAR methods like Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA), plays a pivotal role in the structural optimization of benzothiazole derivatives for enhanced activity. nih.gov These models build a quantitative relationship between the 3D properties of a molecule and its biological activity, providing a roadmap for designing more potent compounds. nih.gov
For a series of (benzothiazole-2-yl) acetonitrile (B52724) derivatives, 3D-QSAR models were successfully developed to predict their inhibitory activity against c-Jun N-terminal kinase-3 (JNK3). nih.gov The models are generated by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting field values are then used as independent variables in a regression analysis against the biological activity. The predictive power of these models was found to be significant, with conventional r² values of 0.849 for MFA and 0.766 for RSA. nih.gov
The output of these models is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For instance, a green contour might indicate that adding a bulky group in that region would be beneficial, while a yellow contour might suggest that a bulky group would be detrimental.
In the context of this compound, such predictive models can guide the strategic placement of substituents to optimize its interaction with a specific biological target. For example, if the goal is to enhance its antimicrobial properties, a QSAR model could be built based on a series of derivatives tested against a particular bacterial strain. nih.gov The model might suggest that adding a halogen atom at a specific position on the benzene ring would enhance binding to a key bacterial enzyme. nih.gov This data-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. researchgate.net
The combination of QSAR modeling with molecular docking studies further refines the optimization process. Docking can predict the binding orientation of the ligand in the active site of a protein, and the QSAR model can then be used to suggest modifications that would improve this binding interaction. nih.gov
Academic Research Applications and Advanced Materials Science of Benzothiazolium Compounds
Materials Science Research and Development
The unique electronic and photophysical properties of benzothiazolium salts make them prime candidates for the development of advanced materials. Their rigid structure, combined with the ability to accept electrons and participate in various non-covalent interactions, has led to significant research in dyes, sensors, and emissive materials.
Development of Novel Dye Structures and Fluorescent Probes
The 3-ethyl-2-methyl-1,3-benzothiazolium core is a key component in the architecture of sophisticated dye molecules and fluorescent probes. While the parent compound itself is a building block, its derivatives have been engineered to create probes for specific biological targets.
A notable example is the development of trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), a derivative designed as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates associated with various neurodegenerative diseases. DMASEBT is an analog of Thioflavin T (ThT), a widely used probe for amyloid detection. Research has shown that DMASEBT's absorption and emission spectra are shifted approximately 100 nm toward the near-infrared region compared to ThT, placing them closer to the "transparent window" of biological tissues, which is advantageous for bioimaging. Current time information in NA.
The mechanism of fluorescence for these probes is based on their nature as molecular rotors. In solution, the molecule can freely rotate, which quenches its fluorescence. However, when it binds to a target like the beta-sheet structure of an amyloid fibril, these intramolecular rotations are restricted. This restriction blocks the non-radiative decay pathway, leading to a significant increase in fluorescence intensity and lifetime. Current time information in NA. Studies on DMASEBT's interaction with insulin (B600854) amyloid fibrils have identified two distinct binding modes, highlighting its potential for detailed structural analysis of these protein aggregates. Current time information in NA.
Table 1: Comparison of Fluorescent Probes for Amyloid Fibrils
| Feature | Thioflavin T (ThT) | DMASEBT |
|---|---|---|
| Core Structure | Benzothiazole (B30560) | 3-Ethyl-1,3-benzothiazolium |
| Spectral Shift | Standard visible range | Shifted ~100 nm toward red/NIR |
| Fluorescence Mechanism | Molecular Rotor, binding-induced enhancement | Molecular Rotor, binding-induced enhancement |
| Application | "Gold standard" for amyloid detection | Advanced probe for amyloid testing and structural studies |
Electrochemical Applications in Sensor Technology and Electronic Materials
The benzothiazole scaffold is increasingly utilized in the fabrication of electrochemical sensors due to its favorable electronic properties and ability to be functionalized and polymerized. Derivatives are often employed to create thin polymer films on electrode surfaces, enhancing their sensitivity and selectivity for specific analytes.
For instance, a novel electrochemical sensor for the sensitive detection of dopamine (B1211576) was developed by modifying a glassy carbon electrode with a polymer film of 1,3-Benzothiazol-2-yl((4-carboxlicphenyl)hydrazono))acetonitrile (poly(BTCA)). nih.gov While this is not the specific 3-ethyl-2-methyl derivative, it demonstrates the utility of the core benzothiazole structure in sensor design. The polymer film on the electrode facilitates the electrochemical detection of dopamine, a critical neurotransmitter, with high sensitivity. nih.gov Benzothiazole-based azo dyes, a class to which BTCA belongs, are of significant interest for their redox properties and applications in electro-optical devices. nih.gov The development of such sensors showcases the potential for creating tailored electronic materials from the broader benzothiazolium family for biomedical and diagnostic applications.
Design of Aggregation-Induced Emission (AIE) Luminogens and Tunable Solid-State Emission
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation in a poor solvent or in the solid state. This property is the opposite of the more common aggregation-caused quenching (ACQ) and is highly desirable for applications in solid-state lighting, bio-imaging, and chemical sensing. The mechanism often involves the restriction of intramolecular motion (RIM) in the aggregated state, similar to the process seen in fluorescent probes like DMASEBT. Current time information in NA.
Benzothiazole and its derivatives are prominent building blocks for creating AIE luminogens (AIEgens). Research into benzothiadiazole dyads, which are structurally related, has shown that these compounds can be AIE active. rsc.org For example, D-A molecules containing carbazole (B46965) as a donor and a nitrobenzothiadiazole unit as an acceptor have been synthesized and observed to be AIE active, forming one-dimensional microrods with potential applications in optical devices. rsc.orgresearchgate.net
Furthermore, photo-switchable AIE has been achieved in complex structures incorporating benzothiazole moieties. A triad (B1167595) molecule, BTE-2PBT, containing a bisthienylethene (BTE) core and two dipyrimido[2,1-b] Current time information in NA.sigmaaldrich.combenzothiazole units, exhibits very low fluorescence in solution but becomes highly emissive in the solid state or as a film. mdpi.com This behavior is attributed to the AIE effect, where the aggregation restricts the motion of rotors within the molecule, opening up the radiative decay channel. mdpi.com While direct AIE studies on the simple 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium salt are not widely reported, the extensive research on its more complex derivatives underscores the inherent potential of this chemical scaffold in designing advanced materials with tunable solid-state emission.
Catalysis in Complex Organic Transformations
In organic synthesis, benzothiazolium salts can serve as precursors or reagents in various chemical reactions. The tosylate salt, this compound 4-methylbenzene-1-sulfonate, is noted for its use in organic synthesis. biosynth.com It has been shown to react with anhydrides, such as acetic anhydride (B1165640), to form esters. biosynth.com This reactivity stems from the electrophilic nature of the benzothiazolium ring and the nucleophilic potential of the counter-ion or other species in the reaction mixture. While this demonstrates its role as a reactant, the application of this compound itself as a true catalyst in complex organic transformations is a more specialized area of investigation. Generally, related heterocyclic salts, like those based on thiazolium, are famous for their role in catalyzing reactions like the benzoin (B196080) condensation by enabling umpolung (reactivity inversion) of aldehydes. The potential for benzothiazolium salts to act in a similar catalytic capacity remains an area of interest for synthetic chemists.
Plant Growth Regulation Studies
The biological activity of benzothiazole derivatives extends into the realm of agricultural science, where they have been investigated for their effects on plant growth. Certain derivatives have shown activities that mimic natural plant hormones, suggesting their potential use as plant growth regulators.
Investigation of Auxin-like Activity of Substituted Benzothiazole Salts
Auxins are a class of plant hormones that play a crucial role in processes like cell elongation, root formation, and apical dominance. Research has shown that various substituted benzothiazole derivatives can exhibit auxin-like growth-promoting activity. nih.gov
Studies on a series of 2-(4-oxochromen-3-yl) benzothiazolium bromides investigated their effect on cucumber and corn seedlings. The results indicated a dual activity dependent on concentration. At higher concentrations (10–100 ppm), these compounds inhibited the growth of cucumber roots and hypocotyls, while at lower concentrations (0.1–1 ppm), they stimulated growth. sigmaaldrich.com This dose-dependent response is characteristic of many plant growth regulators. The auxin-like effects were also observed in the promotion of adventitious roots and the elongation of the hypocotyl in mung bean seedlings. sigmaaldrich.com These findings highlight that the benzothiazolium scaffold can be chemically modified to create compounds with potent, tunable effects on plant development.
Table 2: Plant Growth Regulation Effects of Substituted Benzothiazolium Bromides on Cucumber (cv. Evita)
| Compound Derivative | Concentration (ppm) | Root Length (% of control) | Hypocotyl Length (% of control) |
|---|---|---|---|
| Control | 0 | 100.0 | 100.0 |
| 6-CH₃ | 1 | 130.7 | 121.2 |
| 6-CH₃ | 0.1 | 142.1 | 132.5 |
| 6-Cl | 1 | 144.9 | 113.1 |
| 6-Cl | 0.1 | 122.1 | 126.2 |
Data adapted from research on 2-(4-oxochromen-3-yl) benzothiazolium bromides. sigmaaldrich.com
Effects on Cell Growth, Callus Proliferation, and Mitotic Activity in Plant Cell Cultures
The influence of benzothiazolium salts on plant cell cultures has been a subject of scientific inquiry, particularly concerning their potential as growth regulators. Research has demonstrated that certain substituted benzothiazolium derivatives can exert significant effects on cell growth, the proliferation of callus tissues, and mitotic activity.
A study on the long-term culture of spruce (Picea abies L. Karst) callus cells investigated the effects of a substituted benzothiazolium salt, 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone (SM-550), which is known as a growth regulator with auxin-like activity. agriculturejournals.czagriculturejournals.cz The study compared the effects of SM-550 at various concentrations (1 nmol, 1 µmol, and 1 mmol) with the standard auxin, α-naphthaleneacetic acid (NAA). agriculturejournals.cz
The research found that the highest concentration of SM-550 (1 mmol) stimulated the growth process and cell division, shortened the lag phase of the growth cycle, and had a notable impact on cell polymorphism, especially over a long-term culture period of three subcultures (84 days). agriculturejournals.czagriculturejournals.czrepec.org In the first subculture, the most significant growth stimulation was observed at a concentration of 1 µmol of SM-550. agriculturejournals.cz Conversely, the lowest concentration (1 nmol) proved to be unsuitable in the long term, leading to necrosis of the callus, similar to calli grown on a medium without any growth hormones. agriculturejournals.czrepec.org
The mitotic index (MI), a measure of cell proliferation, was also influenced by the presence of the benzothiazolium salt. The 1 mmol concentration of SM-550 was found to prolong the mitotic activity of the cells. agriculturejournals.cz This was evidenced by a higher MI value after 28 days of cultivation compared to the first subculture for all tested concentrations of SM-550. agriculturejournals.cz
These findings suggest that benzothiazolium salts can act as effective substitutes for traditional auxins like 2,4-D in culture media for in vitro cultures, with their efficacy being dependent on the concentration, plant species, and duration of treatment. agriculturejournals.cz
Table 1: Effect of 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone (SM-550) on Spruce Callus Growth and Mitotic Index
| Concentration | Observation on Callus Growth | Effect on Mitotic Index (MI) |
|---|---|---|
| 1 nmol | Unsuitable for long-term culture, led to necrosis. agriculturejournals.czrepec.org | Not specified as effective. |
| 1 µmol | Highest stimulation of growth in the first subculture. agriculturejournals.cz | Prolonged mitotic activity observed. agriculturejournals.cz |
| 1 mmol | Stimulated growth and cell division, shortened lag phase. agriculturejournals.czagriculturejournals.czrepec.org | Prolonged mitotic activity, higher MI after 28 days. agriculturejournals.cz |
| NAA (Control) | Stable, slow growth. agriculturejournals.cz | Standard for comparison. |
Ionic Liquid Precursors and Their Physicochemical Characterization
Benzothiazolium salts, including this compound, are key precursors in the synthesis of ionic liquids (ILs). These ILs are valued for their unique properties such as low melting points, high thermal stability, and good solvation capabilities. nih.gov The synthesis of benzothiazolium-based ILs often involves a multi-step approach. For instance, novel 3-methyl-2-alkylthio benzothiazolyl ionic liquids have been synthesized through a three-step process, resulting in ILs with various anions like p-toluene sulfonate (OTs⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻). nih.gov
The physicochemical properties of these ILs are of significant interest. For example, this compound 4-methylbenzenesulfonate (B104242) is a tosylate salt used in organic synthesis. nih.gov The characterization of these compounds involves various analytical techniques. The molecular formula for this compound iodide is C₁₀H₁₂INS, and its structure has been confirmed through spectroscopic methods. nih.gov
The thermal stability and solubility of benzothiazolium-based ILs are crucial for their application. Studies have shown that these ILs can possess good thermal stability. nih.gov Furthermore, their solubility can be tailored. While many mercaptobenzothiazole derivatives have poor water solubility, converting them into ionic liquids can improve this property, which is beneficial for various applications, including as potential surfactant antiseptics. nih.gov The synthesis of Brønsted-acidic ionic liquids based on benzothiazolium cations has also been reported, and these have been used as recyclable catalysts in esterification reactions. researchgate.net
Structure-Activity Relationship (SAR) Investigations in Antimicrobial Research
Evaluation of Substituent Effects on In Vitro Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives is a significant area of research, with numerous studies focusing on how different substituents on the benzothiazole ring affect their activity. nih.govmaxwellsci.com The core idea of these structure-activity relationship (SAR) studies is to identify chemical modifications that enhance antimicrobial efficacy.
Research has shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. nih.gov For instance, the introduction of a 6-fluoro substituent on the aryl ring has been shown to increase antimicrobial activity. ajpsonline.com In a series of functionalized arylbenzothiazoles, compounds exhibited good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.
The nature of the substituent plays a crucial role. For example, in a study of 2-substituted benzothiazole derivatives, a compound with a 6-fluoro substitution (B4) showed the highest activity against all tested microbial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.1 to 1.5 µg/mL. ajpsonline.com In another study, the replacement of a 6-OCF₃ substituent with a 6-Cl substituent on the benzothiazole moiety led to a significant improvement in antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Furthermore, the antimicrobial activity of 3-methyl-2-alkylthio benzothiazolyl-based ionic liquids has been evaluated, with the p-toluene sulfonate salts showing the highest antibacterial activity among the series tested. nih.gov The length of the alkyl chain at the 2-position can also influence antimicrobial potency, with some studies indicating that an increase in lipophilicity through longer alkyl chains does not necessarily enhance activity.
Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Substituent(s) | Target Microorganism(s) | Key Finding |
|---|---|---|---|
| Benzothiazole Derivative (B4) | 6-fluoro | Various bacteria and fungi | Maximum activity with MIC of 1.1-1.5 μg/mL. ajpsonline.com |
| Thiazolidinone Derivative | 6-Cl (replacement for 6-OCF₃) | S. aureus, MRSA, E. coli | 2.5-fold improvement in activity. |
| 3-Methyl-2-alkylthio Benzothiazolyl IL | p-toluene sulfonate anion | Bacteria | Highest antibacterial activity in its series. nih.gov |
| Arylbenzothiazoles | Various functional groups | Gram-positive and Gram-negative bacteria, C. albicans | Good antimicrobial activity observed. |
Intramolecular Charge Transfer Phenomena and Nonlinear Optical Response
Benzothiazolium salts are recognized for their significant nonlinear optical (NLO) properties, which are closely linked to intramolecular charge transfer (ICT) phenomena. repec.org These compounds often possess a "push-pull" structure, where an electron-donating group is connected to an electron-accepting group (the benzothiazolium moiety) through a π-conjugated system. This architecture facilitates the transfer of charge from the donor to the acceptor upon photoexcitation, leading to a large change in the molecule's dipole moment and consequently, significant NLO effects. repec.org
The ICT is often evidenced by a long-wavelength absorption band in the visible region of the UV-vis spectrum. repec.org Studies have shown that replacing a pyridinium (B92312) unit with a benzothiazolium unit in chromophoric salts leads to large red shifts in the ICT transitions, indicating that the benzothiazolium moiety is a more effective electron acceptor. agriculturejournals.cz This enhanced electron-accepting character contributes to larger NLO responses. agriculturejournals.cz
The magnitude of the NLO response, often quantified by the first hyperpolarizability (β), can be tuned by modifying the molecular structure. For instance, extending the polyene chain connecting the donor and acceptor groups in benzothiazolium salts has been shown to increase the static first hyperpolarizability (β₀). agriculturejournals.cz The nature and position of substituents on the benzothiazole ring also play a critical role. For example, an electron-withdrawing group like a nitro group (NO₂) at the 6-position of the benzothiazolium ring can enhance its withdrawing effect, while substituents at the 5-position may have a different impact.
The study of these compounds using techniques like hyper-Rayleigh scattering (HRS) has confirmed that benzothiazolium salts exhibit larger NLO responses compared to their pyridinium analogues. agriculturejournals.cz This makes them promising materials for applications in photonics and optical data processing.
Future Research Perspectives and Directions for 3 Ethyl 2 Methyl 1,3 Benzothiazol 3 Ium
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of synthetic processes is a cornerstone of chemical research. mdpi.com For benzothiazole (B30560) compounds, traditional synthesis often involves the condensation of 2-aminobenzenethiol with various carbonyl-containing substances. mdpi.com Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium and its derivatives.
Green chemistry principles are increasingly guiding synthetic strategies. mdpi.commdpi.comderpharmachemica.com This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, research into the synthesis of benzothiazole derivatives has explored the use of water as a solvent and microwave irradiation to accelerate reactions, reducing the need for harsh conditions and volatile organic solvents. derpharmachemica.comnih.gov A significant future direction will be the adaptation of these greener techniques to the specific synthesis of this compound. This could involve catalyst-free methods or the use of novel, reusable catalysts to improve yield and reduce waste. mdpi.comnih.gov
One promising avenue is the use of one-pot synthesis protocols. These methods, which involve multiple reaction steps in a single reaction vessel, are highly efficient. The development of a one-pot synthesis for this compound, potentially starting from readily available precursors like 2-aminothiophenol (B119425), would be a significant advancement. mdpi.com Furthermore, the use of CO2 as a C1 source in the synthesis of benzothiazole cores is an emerging area of green chemistry that could be explored. mdpi.com
| Synthetic Approach | Key Features | Potential Application to this compound |
| Microwave-assisted synthesis | Rapid heating, shorter reaction times, often solvent-free. mdpi.comnih.gov | Development of a fast and efficient synthesis protocol. |
| Ultrasound irradiation | Enhanced reaction rates and yields through acoustic cavitation. mdpi.com | An alternative energy-efficient synthetic method. |
| Catalyst-free synthesis in water | Environmentally benign, avoids toxic metal catalysts. nih.gov | A sustainable route to the target compound. |
| Heterogeneous catalysis | Use of reusable solid catalysts, simplifying product purification. mdpi.com | Improving the overall efficiency and cost-effectiveness of the synthesis. |
Unveiling Undiscovered Reactivity and Catalytic Capabilities
Future research is expected to delve into the reactions at the C2-methyl group, which is activated by the adjacent positively charged nitrogen. This could enable a variety of condensation reactions to form, for example, styryl dyes, which are known for their interesting optical properties. researchgate.net The condensation of 3-alkyl-2-methylbenzothiazolium halides with aldehydes is a known reaction, and further exploration with a wider range of electrophiles could lead to novel molecular structures with unique functionalities. researchgate.net
The potential of this compound and its derivatives to act as catalysts is another promising research direction. The benzothiazolium core could potentially be a precursor to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. The generation of an NHC from this compound and its application in catalysis is a frontier that is yet to be explored.
Furthermore, the electrochemical properties of benzothiazolium salts, including their reduction to form dimers, open up possibilities in the field of redox chemistry and molecular switches. nih.gov The study of the redox behavior of this compound could reveal its potential in electro-organic synthesis or as a component in redox-active materials.
| Area of Reactivity | Potential Outcome | Future Research Focus |
| C2-Methyl Group Chemistry | Synthesis of novel functional dyes and conjugated molecules. researchgate.net | Exploration of condensation reactions with a diverse range of electrophiles. |
| N-Heterocyclic Carbene Formation | Development of new organocatalysts for various chemical transformations. | Investigation of deprotonation conditions and the catalytic activity of the resulting NHC. |
| Redox Chemistry | Creation of molecular switches and electro-active materials. nih.gov | Detailed electrochemical studies and exploration of the reactivity of reduced species. |
| Cycloaddition Reactions | Formation of novel fused heterocyclic systems. nih.gov | Investigation of the dienophilic or dipolarophilic nature of the benzothiazolium ring. |
Advancements in Functional Material Design and Optoelectronic Applications
Benzothiazole and its derivatives are known to be integral components in a variety of functional materials, particularly in the field of optoelectronics. researchgate.netresearchgate.net They are used in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes due to their favorable electronic and photophysical properties. researchgate.netmdpi.commdpi.com The future for this compound in this area lies in its potential as a building block for more complex functional molecules.
The development of novel emitters for OLEDs is a major area of research. The benzothiazolium core can act as an electron-accepting unit in donor-acceptor type molecules, which are often highly fluorescent. researchgate.net By attaching suitable electron-donating groups to the this compound scaffold, it may be possible to create new materials with tunable emission colors and high quantum efficiencies for use in deep-blue or other colored OLEDs. mdpi.com
Furthermore, the inherent fluorescence of many benzothiazole derivatives makes them suitable for use as sensors. mdpi.com Future research could focus on designing chemosensors based on the this compound framework for the detection of specific ions or molecules through changes in their fluorescence.
| Application Area | Role of this compound | Key Research Goals |
| Organic Light-Emitting Diodes (OLEDs) | Building block for fluorescent emitters. researchgate.netmdpi.com | Synthesis of derivatives with high quantum yields and color tenability. |
| Dye-Sensitized Solar Cells (DSSCs) | Core structure for new sensitizing dyes. nih.gov | Design of dyes with broad absorption spectra and efficient electron injection. |
| Fluorescent Chemosensors | Fluorophore for analyte detection. mdpi.com | Development of selective and sensitive sensors for environmental or biological monitoring. |
| Organic Field-Effect Transistors (OFETs) | Component of organic semiconductor materials. researchgate.net | Investigation of charge transport properties in thin films of its derivatives. |
Synergistic Integration of Computational and Experimental Approaches in Benzothiazolium Research
The synergy between computational chemistry and experimental work has become a powerful tool in modern chemical research. mdpi.comnih.govresearchgate.net For a molecule like this compound, this integrated approach is crucial for accelerating discovery and understanding its fundamental properties.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.govmdpi.com Future research will undoubtedly leverage DFT to predict the outcomes of reactions, to design new derivatives with specific optoelectronic properties, and to understand the mechanisms of its potential catalytic activity. For instance, computational screening of potential derivatives for applications in OLEDs or solar cells can help to prioritize synthetic targets, saving significant time and resources. mdpi.com
Experimental studies will then be essential to validate the computational predictions. The synthesis of the most promising candidates and the characterization of their properties using techniques such as NMR, mass spectrometry, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry will provide the necessary feedback to refine the computational models. mdpi.commdpi.com This iterative cycle of prediction, synthesis, and characterization is a powerful paradigm for the development of new materials and catalysts based on the this compound core.
The study of intermolecular interactions, such as π-stacking, which can be crucial for the performance of organic electronic devices, is another area where a combined computational and experimental approach will be vital. nih.gov X-ray crystallography can provide precise information about the solid-state packing of derivatives, while computational models can help to understand the nature and strength of the intermolecular forces at play.
| Integrated Approach | Computational Contribution (DFT, etc.) | Experimental Contribution |
| Property Prediction | Calculation of electronic structure, HOMO-LUMO gaps, and absorption/emission spectra. mdpi.com | Synthesis and spectroscopic characterization to verify predictions. |
| Reaction Mechanism | Modeling of transition states and reaction pathways to understand reactivity. nih.gov | Kinetic studies and product analysis to elucidate reaction mechanisms. |
| Material Design | Virtual screening of derivatives for desired optoelectronic properties. mdpi.com | Synthesis and device fabrication to test the performance of new materials. |
| Structural Analysis | Prediction of molecular geometry and intermolecular interactions. | X-ray crystallography and other structural analysis techniques. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium, and how can structural purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using ethyl and methyl substituents. For example, analogous benzothiazole derivatives are synthesized by condensing thioamide precursors with α-halo ketones under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Structural purity is confirmed using X-ray crystallography to resolve bond angles and lattice parameters , complemented by ¹H/¹³C NMR to verify substituent integration ratios and FT-IR for functional group validation (e.g., C=N stretching at ~1600 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂) and methyl substituent (δ ~2.5–2.7 ppm) .
- X-ray Diffraction : Resolves the cationic benzothiazolium core, confirming planarity and charge distribution via Hirshfeld surface analysis .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M]⁺) and fragmentation patterns, ensuring no side products .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under varying conditions?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity, temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). For example, higher yields (~75–85%) are achieved in DMF at 100°C with 5 mol% catalyst . Monitor reaction progress via HPLC with a C18 column and UV detection at 254 nm to quantify intermediates and byproducts .
Q. What strategies address contradictions in spectroscopic data for benzothiazolium derivatives?
- Methodological Answer : Conflicting NMR or IR data may arise from tautomerism or solvent effects. Resolve discrepancies by:
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 1,2-benzisothiazol-3(2H)-ones ).
- DFT Calculations : Simulate spectra (e.g., B3LYP/6-31G* level) to predict chemical shifts and vibrational modes .
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., ring-chain tautomerism) by analyzing peak splitting at −20°C to 80°C .
Q. How can computational modeling guide the design of this compound-based bioactive agents?
- Methodological Answer :
- Molecular Docking : Use programs like GOLD or AutoDock to predict binding affinity to targets (e.g., kinases or GPCRs). For example, benzothiazole scaffolds show potential in binding CDK1/GSK3β active sites .
- ADMET Prediction : Apply SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .
Q. What protocols are recommended for evaluating the biological activity of this compound complexes?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays with IC₅₀ determination in cancer cell lines (e.g., HeLa or MCF-7). Include controls with DMSO vehicle and reference drugs (e.g., cisplatin) .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion , reporting MIC values (µg/mL) .
- Apoptosis Assays : Perform Hoechst-33342/PI staining to differentiate necrotic vs. apoptotic cells .
Notes for Compliance and Safety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
